molecular formula C₉H₁₆N₂O₄S B1140807 N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine CAS No. 25515-72-4

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine

Cat. No. B1140807
CAS RN: 25515-72-4
M. Wt: 248.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine derivatives often involves the acetylation of cysteine or its analogs to enhance biological activity or stability. For instance, derivatives have been synthesized by reacting cysteine with acetyl-CoA in the presence of specific enzymes or chemical catalysts, revealing insights into enzyme recognition and stereochemical aspects of acetylation processes (Kinuta et al., 1996; Green & Elce, 1975).

Molecular Structure Analysis

Studies on the molecular structure of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine and its analogs have utilized techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide detailed information on the atomic arrangement, crystal structure, and molecular conformations, which are essential for understanding the compound's reactivity and interactions with other molecules (Lee & Suh, 1980; Kumar & Nangia, 2013).

Chemical Reactions and Properties

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine participates in various chemical reactions, highlighting its role as a precursor to other biologically relevant compounds. Its reactivity, particularly in acetylation and deacetylation processes, underscores its potential in biochemical pathways and drug metabolism (Tanaka & Soda, 1974; Wolfgang et al., 1989).

Physical Properties Analysis

The physical properties of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine, such as solubility, melting point, and optical activity, are crucial for its applications in pharmaceuticals and biochemical research. These properties are influenced by the molecular structure and are vital for determining the compound's stability, formulation, and delivery methods (Ezeriņa et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, potential for redox reactions, and ability to form complexes with metals, highlight the versatility of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine in biological and environmental systems. Its role as an antioxidant and in metal detoxification processes is particularly noteworthy (Mokhtari et al., 2016).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

NAC is renowned for its strong cellular antioxidant properties, acting as a precursor of L-cysteine, which leads to the elevation of glutathione biosynthesis. It directly scavenges free radicals, especially oxygen radicals, and is considered a potential treatment option for various disorders resulting from the generation of free oxygen radicals (Mokhtari et al., 2016; Kelly, 1998). NAC is also evaluated for its neuroprotective potential against cognitive aging, dementia, Parkinson’s, and Alzheimer’s disorders due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

Enhancement of Stress Resistance and Longevity

NAC has been shown to significantly increase resistance to environmental stressors such as oxidative stress, heat stress, and UV irradiation in organisms like C. elegans. It also extends both the mean and maximum lifespan, indicating a longevity phenotype possibly through increased resistance to stressors (Seung-Il Oh et al., 2015).

Biofilm Formation and Bacterial Infections

NAC decreases bacterial adhesion and even detaches bacteria adhering to stainless steel surfaces, making it an interesting candidate for reducing and preventing biofilm formation. Its positive effects in medical treatment of patients with chronic bronchitis have been attributed to not only its mucus-dissolving properties but also its ability to decrease biofilm formation and reduce bacterial infections (Olofsson et al., 2003).

Cancer Prevention and Treatment

Preliminary studies suggest that NAC may have a role as a cancer chemopreventive agent. Its multiple protective mechanisms, derived from its activity as an analog and precursor of reduced glutathione (GSH), render it a molecule of continuously growing interest in both clinical investigations and experimental studies (Flora et al., 2004).

Future Directions

N-acetyl amino acids are a topic of ongoing research, particularly in relation to their roles in biological processes and potential therapeutic applications. For example, acetyl coenzyme A, an acetyl derivative, is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .

properties

IUPAC Name

(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFGKWDBDOHQND-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652419
Record name S-(2-Acetamidoethyl)-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine

CAS RN

25515-72-4
Record name S-(2-Acetamidoethyl)-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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